![molecular formula C24H22N2O2S B5139015 N-benzyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide](/img/structure/B5139015.png)
N-benzyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide
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Overview
Description
N-benzyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide, commonly referred to as BTB-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
BTB-1 exerts its anti-inflammatory and antioxidant effects through the inhibition of nuclear factor-kappa B (NF-κB) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). NF-κB is a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses, while Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
BTB-1 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also increases the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST), which play a crucial role in protecting cells from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BTB-1 in lab experiments is its high potency and selectivity, which allows for precise and accurate measurements of its effects. However, one of the limitations of using BTB-1 is its relatively low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the study of BTB-1, including the investigation of its potential applications in the treatment of other inflammatory and oxidative stress-related diseases, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties. Additionally, the identification of its molecular targets and the elucidation of its mechanism of action can provide valuable insights into the underlying mechanisms of inflammation and oxidative stress.
Synthesis Methods
The synthesis of BTB-1 involves the reaction of 2-mercaptobenzamide with benzyl bromide in the presence of a base. The resulting intermediate is then reacted with benzaldehyde to produce the final product. The synthesis of BTB-1 is relatively simple and can be achieved in a few steps with high yields.
Scientific Research Applications
BTB-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, including arthritis, asthma, and multiple sclerosis.
properties
IUPAC Name |
N-benzyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c27-22-17-29-24(26(22)16-19-9-5-2-6-10-19)21-13-11-20(12-14-21)23(28)25-15-18-7-3-1-4-8-18/h1-14,24H,15-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKQMGQZLODSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide |
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